N-Methyl-1,3-benzoxazol-2-amine
CAS No.: 19776-98-8
Cat. No.: VC20837447
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19776-98-8 |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | N-methyl-1,3-benzoxazol-2-amine |
Standard InChI | InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) |
Standard InChI Key | RNDXNZLSLYKBAX-UHFFFAOYSA-N |
SMILES | CNC1=NC2=CC=CC=C2O1 |
Canonical SMILES | CNC1=NC2=CC=CC=C2O1 |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of N-Methyl-1,3-benzoxazol-2-amine is essential for predicting its behavior in biological systems and optimizing synthetic procedures.
Basic Properties
N-Methyl-1,3-benzoxazol-2-amine has a molecular weight of 148.16 g/mol and exists as a solid at room temperature. The compound features a planar benzoxazole core with a methylamine group at the 2-position. Key identifiers include the following spectroscopic and structural data:
Property | Value |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
Physical State | Solid |
SMILES Notation | CNC1=NC2=CC=CC=C2O1 |
InChIKey | RNDXNZLSLYKBAX-UHFFFAOYSA-N |
Spectroscopic Properties
The structure of N-Methyl-1,3-benzoxazol-2-amine can be confirmed through various spectroscopic techniques:
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IR spectroscopy typically shows characteristic bands for N-H stretching, C=N stretching, and aromatic C=C stretching.
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In 1H NMR spectroscopy, signals for the methyl group (around 3.0 ppm), the NH proton (variable, often broad), and the aromatic protons (6.8-7.5 ppm) are observed.
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13C NMR spectroscopy reveals signals for the methyl carbon, aromatic carbons, and the distinctive carbon at position 2 of the benzoxazole ring.
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Mass spectrometry typically shows a molecular ion peak at m/z 148, corresponding to the molecular weight of the compound.
Chemical Reactivity
The chemical properties of N-Methyl-1,3-benzoxazol-2-amine are influenced by both the benzoxazole core and the N-methyl amine substituent:
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The amine nitrogen can act as a nucleophile in various reactions, particularly alkylation and acylation.
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The benzoxazole core provides sites for electrophilic aromatic substitution, primarily on the benzene ring.
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The compound exhibits weak basicity due to the amine group, with an estimated pKa around 4-5.
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Hydrogen bonding capabilities exist through the amine group (donor) and the nitrogen in the oxazole ring (acceptor).
Structural Characteristics
The structural features of N-Methyl-1,3-benzoxazol-2-amine determine its physical properties, chemical reactivity, and biological activities.
Molecular Structure
The structure of N-Methyl-1,3-benzoxazol-2-amine consists of a benzoxazole core with a methylamine group at the 2-position. The benzoxazole core is a fused ring system composed of a benzene ring and an oxazole ring. This planar, aromatic structure contributes to the compound's stability and provides a rigid scaffold for biological interactions.
Related compounds identified in the search results include N-methyl-N-prop-2-enyl-1,3-benzoxazol-2-amine (C11H12N2O) and N-methyl-N-prop-2-ynyl-1,3-benzoxazol-2-amine (C11H10N2O), which feature additional substituents on the amine nitrogen .
Structure-Property Relationships
The structural features of N-Methyl-1,3-benzoxazol-2-amine influence its properties in several ways:
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The planar benzoxazole core contributes to the compound's ability to interact with biological targets through π-π stacking and intercalation.
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The N-methyl group increases lipophilicity compared to the unsubstituted benzoxazole-2-amine.
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The presence of hydrogen bond acceptors (nitrogen in the oxazole ring) and potential donors (NH of the amine) enables specific interactions with biological receptors.
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The aromatic nature of the compound contributes to its stability and resistance to metabolic degradation.
Synthesis Methods
Several synthetic routes have been developed for preparing N-Methyl-1,3-benzoxazol-2-amine and its derivatives.
Cyclization Reactions
One of the most common methods for synthesizing benzoxazoles involves the cyclization of appropriately substituted precursors:
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The reaction of 2-aminophenol with methylisothiocyanate followed by cyclization under basic conditions.
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Direct cyclization of N-methyl-N-(2-hydroxyphenyl)urea under dehydrating conditions.
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Reaction of 2-aminophenol with N-methylcyanamide under acidic or thermal conditions.
Modification of Pre-existing Benzoxazoles
Another approach involves the modification of pre-existing benzoxazole structures:
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N-methylation of benzoxazol-2-amine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
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Conversion of other 2-substituted benzoxazoles (e.g., 2-halobenzoxazoles) through nucleophilic substitution with methylamine.
Industrial Scale Production
For industrial applications, more efficient and scalable methods have been developed:
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Continuous flow processes that allow for better control of reaction conditions and improved safety.
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Catalytic methods using transition metal catalysts to facilitate the cyclization process.
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Microwave-assisted synthesis for faster reaction times and higher yields.
The table below summarizes the key synthetic approaches:
Synthetic Approach | Starting Materials | Reaction Conditions | Advantages |
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Direct Cyclization | 2-Aminophenol, methylisothiocyanate | Basic conditions, heat | Simple, one-pot synthesis |
Urea Cyclization | N-methyl-N-(2-hydroxyphenyl)urea | Dehydrating conditions | High purity product |
N-Methylation | Benzoxazol-2-amine | Methylating agent, base | Versatile, multiple substrates |
Flow Chemistry | Various precursors | Continuous process | Scalable, industrially relevant |
Chemical Reactions
N-Methyl-1,3-benzoxazol-2-amine can undergo various chemical transformations, expanding its utility in organic synthesis.
N-Alkylation Reactions
The secondary amine in N-Methyl-1,3-benzoxazol-2-amine can undergo further alkylation to form tertiary amines:
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Reaction with allyl bromide yields N-methyl-N-prop-2-enyl-1,3-benzoxazol-2-amine, as identified in the search results .
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Reaction with propargyl bromide produces N-methyl-N-prop-2-ynyl-1,3-benzoxazol-2-amine .
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Other alkyl halides can be used to introduce different substituents, creating a library of derivatives.
These reactions typically require a base such as potassium carbonate or sodium hydride and are carried out in polar aprotic solvents like DMF or acetonitrile.
Electrophilic Aromatic Substitution
The benzene portion of the benzoxazole core can undergo electrophilic aromatic substitution reactions:
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Halogenation (e.g., bromination, chlorination) typically occurs at positions 5 and 7.
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Nitration introduces nitro groups that can be further reduced to amines.
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Sulfonation introduces sulfonic acid groups, increasing water solubility.
Nucleophilic Substitution
Under certain conditions, nucleophilic substitution can occur at position 2 of the benzoxazole ring:
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Strong nucleophiles can displace the methylamine group.
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This reactivity can be exploited for introducing other functional groups.
Metal-Catalyzed Cross-Coupling
When appropriately functionalized (e.g., with halogen substituents), N-Methyl-1,3-benzoxazol-2-amine derivatives can participate in metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling for C-C bond formation.
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Buchwald-Hartwig amination for C-N bond formation.
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Sonogashira coupling for introducing alkynyl groups.
Biological Activities
Benzoxazole derivatives, including N-Methyl-1,3-benzoxazol-2-amine, exhibit diverse biological activities that make them attractive candidates for drug development.
Antimicrobial Properties
Many benzoxazole derivatives demonstrate antimicrobial activity against various pathogens:
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Antibacterial activity against both Gram-positive and Gram-negative bacteria.
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Antifungal activity, similar to the triazole antifungal drugs mentioned in the search results (fluconazole, isavuconazole, itraconazole, voriconazole, parmiconazole, and posaconazole) .
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Potential activity against mycobacteria, including Mycobacterium tuberculosis.
Anti-inflammatory Activity
Benzoxazole compounds have been reported to possess anti-inflammatory properties:
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Inhibition of cyclooxygenase (COX) enzymes.
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Reduction of pro-inflammatory cytokine production.
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Modulation of the NF-κB pathway, a key regulator of inflammation.
Anticancer Activity
Several benzoxazole derivatives have shown promising anticancer activities through various mechanisms:
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DNA intercalation, disrupting replication in cancer cells.
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Inhibition of topoisomerases, enzymes involved in DNA replication.
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Induction of apoptosis in cancer cells.
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Inhibition of specific kinases involved in cancer cell proliferation.
Central Nervous System (CNS) Effects
Some benzoxazole derivatives demonstrate activity on the central nervous system:
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Anxiolytic and sedative effects through interaction with GABA receptors.
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Anticonvulsant activity, potentially useful for treating epilepsy.
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Neuroprotective effects against oxidative stress-induced damage.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activities is crucial for rational drug design based on the N-Methyl-1,3-benzoxazol-2-amine scaffold.
Effect of N-Substitution
Modifications at the amine nitrogen significantly impact biological activity:
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N-methylation (as in N-Methyl-1,3-benzoxazol-2-amine) typically increases lipophilicity and enhances membrane permeability.
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Introduction of larger alkyl groups (as in N-methyl-N-prop-2-enyl-1,3-benzoxazol-2-amine) can further modulate lipophilicity and binding to target proteins .
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N-arylation often results in compounds with enhanced affinity for specific receptors through additional π-π interactions.
Benzoxazole Ring Modifications
Substitutions on the benzoxazole core can dramatically alter biological properties:
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Halogenation, particularly fluorination (as in 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine), can enhance metabolic stability and binding affinity.
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Introduction of electron-donating groups (e.g., methoxy, hydroxy) often enhances antioxidant properties.
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Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can increase electrophilicity and reactivity toward biological nucleophiles.
Hybrid Molecules
Combination of the benzoxazole core with other pharmacophores can lead to synergistic effects:
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Triazole-benzoxazole hybrids, such as the 5-(5-substitutedphenyl)-4H-1,2,4-triazole-3-yl-1,3-benzoxazoles mentioned in the search results, combine the properties of both heterocyclic systems .
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These hybrid molecules often show enhanced biological activities compared to the individual components.
Applications in Medicinal Chemistry
The versatile structure and diverse biological activities of N-Methyl-1,3-benzoxazol-2-amine make it valuable in medicinal chemistry.
Drug Development
N-Methyl-1,3-benzoxazol-2-amine serves as a valuable scaffold in drug discovery:
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As a core structure that can be modified to target specific biological receptors.
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As an intermediate in the synthesis of more complex pharmaceutical compounds.
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As a pharmacophore that can be incorporated into larger molecules to enhance their biological activities.
Fragment-Based Drug Design
The relatively small size and well-defined structure of N-Methyl-1,3-benzoxazol-2-amine make it suitable for fragment-based drug design:
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As a fragment that can be identified in screening campaigns.
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As a starting point for growing into larger, more potent molecules.
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As a structural element that can be linked with other fragments to create novel drug candidates.
Pharmacokinetic Considerations
The properties of N-Methyl-1,3-benzoxazol-2-amine and its derivatives influence their pharmacokinetic behavior:
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Lipophilicity, influenced by the N-methyl group and other substituents, affects absorption and distribution.
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Metabolic stability, determined by the susceptibility to enzymatic modifications, influences half-life.
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Solubility, which can be modulated through appropriate substitutions, impacts bioavailability.
Current Research Trends
Research on N-Methyl-1,3-benzoxazol-2-amine and related compounds continues to evolve, focusing on various aspects:
Synthetic Methodologies
Development of more efficient and sustainable synthetic methods:
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Green chemistry approaches to reduce environmental impact.
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Catalyst-free reactions to simplify purification and reduce costs.
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One-pot, multi-component reactions to increase efficiency.
Novel Derivatives
Design and synthesis of novel derivatives with enhanced properties:
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Development of N-substituted derivatives, including those mentioned in the search results (N-methyl-N-prop-2-enyl-1,3-benzoxazol-2-amine and N-methyl-N-prop-2-ynyl-1,3-benzoxazol-2-amine) .
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Exploration of halogenated derivatives, such as the 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine mentioned in the search results.
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Creation of hybrid molecules combining the benzoxazole core with other bioactive moieties, like the triazole-benzoxazole hybrids described in the search results .
Advanced Biological Evaluation
More sophisticated approaches to biological evaluation:
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High-throughput screening to identify novel activities.
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Structure-based drug design using computational methods.
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In silico prediction of ADME (absorption, distribution, metabolism, excretion) properties.
Future Perspectives
The future of research on N-Methyl-1,3-benzoxazol-2-amine holds several promising directions:
Targeted Drug Delivery
Incorporation of N-Methyl-1,3-benzoxazol-2-amine derivatives into targeted drug delivery systems:
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Conjugation with antibodies or peptides for tissue-specific targeting.
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Integration into nanoparticles for enhanced delivery to specific sites.
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Development of prodrugs that are activated at the target site.
Combination Therapies
Exploration of combination therapies involving N-Methyl-1,3-benzoxazol-2-amine derivatives:
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Synergistic effects with established drugs.
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Overcoming resistance mechanisms through multi-target approaches.
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Reducing side effects by allowing lower doses of individual components.
Expansion to Non-Pharmaceutical Applications
Investigating potential applications beyond pharmaceuticals:
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As imaging agents for diagnostic purposes.
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As building blocks for functional materials.
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As sensors for detecting specific analytes.
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